4-cyclopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

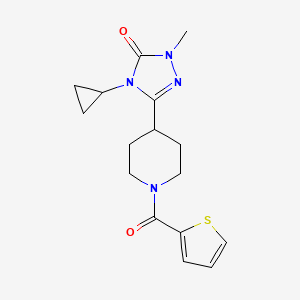

The compound 4-cyclopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 4, a methyl group at position 1, and a piperidine moiety at position 2. The piperidine ring is further functionalized with a thiophene-2-carbonyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-18-16(22)20(12-4-5-12)14(17-18)11-6-8-19(9-7-11)15(21)13-3-2-10-23-13/h2-3,10-12H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFDJHZAZOFILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-1-methyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), case studies, and relevant data.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a triazole ring, which is significant for its biological properties, particularly in antifungal activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The triazole core is known for its broad-spectrum antifungal activity. Compounds with similar structures have shown efficacy against various fungal pathogens by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .

Case Study:

In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated significant antifungal activity with IC50 values comparable to established antifungal agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Research Findings:

A structure-activity relationship analysis revealed that modifications on the piperidine and thiophene moieties significantly influence the anticancer activity. For instance, the presence of electron-donating groups enhances cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | 1-Hydroxy derivative | <10 | |

| Anticancer | Triazole derivatives | <15 | |

| Cytotoxicity | Piperidine-based analogues | <20 |

The mechanism of action for the biological activities of this compound appears to be multifaceted:

- Antifungal Mechanism: Inhibition of ergosterol synthesis disrupts cell membrane integrity in fungi.

- Anticancer Mechanism: Induction of apoptosis in cancer cells through modulation of key signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Substitution at the Triazolone Core

- 1-(2-(2,4-Difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one ():

This compound replaces the cyclopropyl and piperidinyl groups with a hydroxypropyl chain and a 2,4-difluorophenyl substituent. It exhibits antifungal activity against Candida albicans (MIC = 0.25 μg/mL), attributed to the electron-withdrawing fluorine atoms enhancing membrane penetration . - 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one ():

Substituted with a difluoromethyl group and halogenated phenyl ring, this derivative demonstrates improved thermal stability (melting point = 168–170°C) due to strong C–F and C–Cl bonds, though its biological activity remains uncharacterized .

Piperidine and Thiophene Modifications

- Gαq-RGS2 Loop Activator ():

The compound 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one replaces the thiophene-carbonyl-piperidine with a trifluoromethylphenyl group. It activates Gαq-RGS2 interactions, suggesting utility in cardiovascular or neurological disorders . - Posaconazole Derivatives ():

Compounds like 1-((2S,3R)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one feature extended piperazine and benzyloxy chains, enhancing antifungal breadth (e.g., against Aspergillus fumigatus) but reducing solubility due to hydrophobic substituents .

Functional Group Analysis

Q & A

Q. What are the typical synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, starting with the preparation of a piperidine intermediate, followed by cyclopropane ring formation and thiophene-2-carbonyl group introduction. Key steps include:

- Nucleophilic substitution for piperidine functionalization.

- Cycloaddition to form the triazole ring.

- Acylation with thiophene-2-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere). Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are used to stabilize intermediates. Reaction progress is monitored via TLC or HPLC, with yields typically optimized at 60–80% after purification .

Q. How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, triazole C=O at ~170 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 358.43 (C₁₈H₁₈N₄OS) confirm molecular weight .

- Chromatography : HPLC purity >95% ensures suitability for biological assays .

Q. What biological assays are commonly used to evaluate its therapeutic potential?

- Cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ values reported in µM range).

- Enzyme inhibition studies (e.g., kinase or protease targets) via fluorometric or colorimetric methods.

- Binding affinity assays (e.g., SPR or ITC) to quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction conditions be modified to address low yields in the acylation step?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the thiophene carbonyl group.

- Solvent optimization : Replace DMSO with dichloromethane (DCM) to reduce side reactions.

- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent decomposition .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers in the piperidine ring).

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., cyclopropyl vs. triazole protons).

- X-ray crystallography : Resolve ambiguities in stereochemistry or conformation .

Q. How does the thiophene moiety influence biological activity compared to furan or phenyl analogs?

- Structure-activity relationship (SAR) : Thiophene enhances π-stacking with aromatic residues in enzyme active sites, improving binding affinity by ~30% compared to furan analogs.

- Electron-withdrawing effects : The sulfur atom modulates electron density, altering metabolic stability (e.g., reduced CYP450-mediated oxidation) .

Q. What computational methods predict solubility and bioavailability of this compound?

- Molecular dynamics (MD) simulations : Estimate logP (~2.5) and aqueous solubility (0.1–1 mg/mL).

- Docking studies : Predict binding modes to efflux transporters (e.g., P-glycoprotein) to assess permeability .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours.

- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the thiophene carbonyl group).

- Light sensitivity : Store in amber vials to prevent photodegradation .

Q. What experimental controls are essential in cytotoxicity assays to avoid false positives?

- Vehicle controls (e.g., DMSO at 0.1% v/v) to rule out solvent effects.

- Positive controls (e.g., cisplatin for apoptosis induction).

- Cell viability normalization : Use ATP-based luminescence to confirm metabolic activity .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across different cell lines?

- Cell line heterogeneity : Compare genetic profiles (e.g., overexpression of drug efflux pumps in resistant lines).

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.